Cas no 2640899-41-6 (4-[(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)methyl]benzonitrile)
![4-[(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)methyl]benzonitrile structure](https://ja.kuujia.com/scimg/cas/2640899-41-6x500.png)
4-[(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)methyl]benzonitrile 化学的及び物理的性質
名前と識別子
-
- AKOS040731121
- 2640899-41-6
- F6792-2229
- 4-[(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)methyl]benzonitrile
-
- インチ: 1S/C20H23N5/c1-15-22-19-4-2-3-18(19)20(23-15)25-11-9-24(10-12-25)14-17-7-5-16(13-21)6-8-17/h5-8H,2-4,9-12,14H2,1H3
- InChIKey: VOXZNALPTONRNZ-UHFFFAOYSA-N
- ほほえんだ: N1(C2C3=C(CCC3)N=C(C)N=2)CCN(CC2C=CC(C#N)=CC=2)CC1
計算された属性
- せいみつぶんしりょう: 333.19534575g/mol
- どういたいしつりょう: 333.19534575g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 25
- 回転可能化学結合数: 3
- 複雑さ: 484
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 56Ų
4-[(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)methyl]benzonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6792-2229-4mg |
4-[(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)methyl]benzonitrile |
2640899-41-6 | 4mg |
$99.0 | 2023-09-07 | ||
Life Chemicals | F6792-2229-3mg |
4-[(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)methyl]benzonitrile |
2640899-41-6 | 3mg |
$94.5 | 2023-09-07 | ||
Life Chemicals | F6792-2229-40mg |
4-[(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)methyl]benzonitrile |
2640899-41-6 | 40mg |
$210.0 | 2023-09-07 | ||
Life Chemicals | F6792-2229-100mg |
4-[(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)methyl]benzonitrile |
2640899-41-6 | 100mg |
$372.0 | 2023-09-07 | ||
Life Chemicals | F6792-2229-20μmol |
4-[(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)methyl]benzonitrile |
2640899-41-6 | 20μmol |
$118.5 | 2023-09-07 | ||
Life Chemicals | F6792-2229-1mg |
4-[(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)methyl]benzonitrile |
2640899-41-6 | 1mg |
$81.0 | 2023-09-07 | ||
Life Chemicals | F6792-2229-5mg |
4-[(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)methyl]benzonitrile |
2640899-41-6 | 5mg |
$103.5 | 2023-09-07 | ||
Life Chemicals | F6792-2229-50mg |
4-[(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)methyl]benzonitrile |
2640899-41-6 | 50mg |
$240.0 | 2023-09-07 | ||
Life Chemicals | F6792-2229-30mg |
4-[(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)methyl]benzonitrile |
2640899-41-6 | 30mg |
$178.5 | 2023-09-07 | ||
Life Chemicals | F6792-2229-10mg |
4-[(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)methyl]benzonitrile |
2640899-41-6 | 10mg |
$118.5 | 2023-09-07 |
4-[(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)methyl]benzonitrile 関連文献
-
Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
-
Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
-
Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
-
Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
-
Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
-
Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
-
10. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
4-[(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)methyl]benzonitrileに関する追加情報
Introduction to 4-[(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)methyl]benzonitrile (CAS No. 2640899-41-6)
4-[(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)methyl]benzonitrile is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its Chemical Abstracts Service (CAS) number 2640899-41-6, represents a convergence of advanced chemical synthesis and biological activity, making it a subject of intense study for potential therapeutic applications.
The molecular structure of this compound features a complex arrangement of functional groups, including a benzonitrile moiety and a piperazine ring linked to a cyclopenta[d]pyrimidine scaffold. The presence of these structural elements suggests multiple possibilities for interaction with biological targets, which is a key consideration in drug discovery. Specifically, the benzonitrile group is known for its role in various pharmacophores, while the piperazine moiety is frequently incorporated into drugs due to its ability to modulate neurotransmitter systems.
In recent years, there has been growing interest in the development of compounds that can modulate central nervous system (CNS) activity. The unique structural features of 4-[(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)methyl]benzonitrile make it a promising candidate for further investigation in this area. Studies have begun to explore its potential as an intermediate in the synthesis of novel psychoactive agents, with particular focus on its interactions with serotonin and dopamine receptors.
The cyclopenta[d]pyrimidine core is particularly noteworthy, as it is a less commonly explored scaffold in medicinal chemistry. However, preliminary research indicates that this moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a compound. The< strong>2-methyl substituent on the cyclopenta[d]pyrimidine ring may enhance binding affinity and metabolic stability, which are critical factors in drug development.
One of the most exciting aspects of 4-[(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)methyl]benzonitrile is its potential as a tool compound for biochemical assays. Researchers are leveraging its unique structure to develop high-throughput screening (HTS) assays that can identify novel drug candidates more efficiently. The compound’s ability to interact with specific biological targets makes it an invaluable asset in the quest to discover new therapeutic agents.
The synthesis of this compound represents a significant achievement in organic chemistry. The multi-step synthetic route involves careful manipulation of reaction conditions to ensure high yield and purity. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the complex framework of the molecule. These synthetic strategies not only highlight the ingenuity of modern chemical methodology but also underscore the importance of precision in pharmaceutical synthesis.
Evaluation of the pharmacological properties of 4-[(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)methyl]benzonitrile has revealed intriguing results. In vitro studies have demonstrated its ability to modulate neurotransmitter release and receptor activity, suggesting potential applications in treating neurological disorders. Additionally, preliminary animal models have shown promising effects on behavior and cognition, further validating its therapeutic potential.
The future direction of research on this compound is multifaceted. Scientists are exploring modifications to its structure to enhance its efficacy and reduce potential side effects. By fine-tuning key functional groups such as the benzonitrile and piperazine moieties, researchers aim to develop derivatives with improved pharmacological profiles. These efforts are part of a broader trend in drug discovery towards rational design and optimization.
The impact of 4-[(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)methyl]benzonitrile extends beyond academic research. Its development underscores the dynamic interplay between chemistry and medicine, showcasing how innovative molecular design can lead to breakthroughs in human health. As more data emerges from ongoing studies, this compound is poised to play a crucial role in shaping future therapeutic strategies.
In conclusion, 4-[(4-{2-methyl}-5H,6H,7H-cyclopenta[d][d]pyrimidin-4-yl]piperazine-1-ylylmethyl]benzonitrile (CAS No.2640899-41-6) stands as a testament to the ingenuity and precision of modern pharmaceutical chemistry. Its complex structure and promising biological activity position it as a key player in ongoing research efforts aimed at developing novel therapeutics for neurological and other disorders. As scientific understanding continues to evolve, this compound will undoubtedly remain at the forefront of medicinal chemistry innovation.
2640899-41-6 (4-[(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)methyl]benzonitrile) 関連製品
- 1095275-07-2(Benzoic acid, 4-[3-(3,5-dichlorophenyl)-4,4,4-trifluoro-3-hydroxy-1-oxobutyl]-2-methyl-)
- 2243508-53-2(2-({(9H-fluoren-9-yl)methoxycarbonyl}(3-fluorophenyl)amino)acetic acid)
- 1241405-27-5(methyl 2-(2-fluoro-4-methylphenyl)propanoate)
- 2229298-38-6(1-(7-chloro-1,3-dioxaindan-5-yl)-3-hydroxycyclobutane-1-carboxylic acid)
- 1892130-61-8(1-(2-hydroxy-3-methoxyphenyl)cyclopentane-1-carboxylic acid)
- 748760-80-7(Ethyl (3R)-3-[[[(2S)-1-amino-1-oxobutan-2-yl]amino]methyl]hexanoate)
- 2680620-42-0(ethyl 2-(4-bromo-3-chlorophenyl)-2-{(tert-butoxy)carbonylamino}acetate)
- 1698576-98-5(tert-butyl 2-[(4-amino-1-methyl-1H-pyrazol-3-yl)sulfanyl]acetate)
- 302552-13-2(3-methyl-2-(5Z)-4-oxo-5-(pyridin-2-yl)methylidene-2-sulfanylidene-1,3-thiazolidin-3-ylbutanoic acid)
- 1038363-71-1(1-Cyclopentyl-1H-imidazole-2-thiol)



